molecular formula C11H22O B15175892 5-Isobutyl-1-methoxyhex-5-ene CAS No. 93892-49-0

5-Isobutyl-1-methoxyhex-5-ene

Cat. No.: B15175892
CAS No.: 93892-49-0
M. Wt: 170.29 g/mol
InChI Key: IJCNAXBBGXNYCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Isobutyl-1-methoxyhex-5-ene: is an organic compound with the molecular formula C11H22O It is characterized by the presence of an isobutyl group, a methoxy group, and a hexene chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isobutyl-1-methoxyhex-5-ene can be achieved through several methods. One common approach involves the alkylation of 1-methoxyhex-5-ene with isobutyl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the reaction, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 5-Isobutyl-1-methoxyhex-5-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) to yield saturated hydrocarbons.

    Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Isobutyl-1-methoxyhex-5-ene is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways.

Medicine: pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and flavoring agents .

Mechanism of Action

The mechanism of action of 5-Isobutyl-1-methoxyhex-5-ene involves its interaction with specific molecular targets. The compound can act as a ligand binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-Methoxy-7-methyl-5-methyleneoctane
  • 5-Methyl-1-hexene
  • 5-Isopropyl-1,3-cyclohexanedione

Uniqueness: 5-Isobutyl-1-methoxyhex-5-ene is unique due to its specific structural features and reactivity . The presence of both an isobutyl group and a methoxy group imparts distinct chemical properties, making it valuable for various synthetic and industrial applications.

Properties

CAS No.

93892-49-0

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

1-methoxy-7-methyl-5-methylideneoctane

InChI

InChI=1S/C11H22O/c1-10(2)9-11(3)7-5-6-8-12-4/h10H,3,5-9H2,1-2,4H3

InChI Key

IJCNAXBBGXNYCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=C)CCCCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.